4-(Methylsulfamoyl)benzene-1-sulfonyl chloride
CAS No.: 247186-99-8
Cat. No.: VC7231890
Molecular Formula: C7H8ClNO4S2
Molecular Weight: 269.71
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 247186-99-8 |
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Molecular Formula | C7H8ClNO4S2 |
Molecular Weight | 269.71 |
IUPAC Name | 4-(methylsulfamoyl)benzenesulfonyl chloride |
Standard InChI | InChI=1S/C7H8ClNO4S2/c1-9-15(12,13)7-4-2-6(3-5-7)14(8,10)11/h2-5,9H,1H3 |
Standard InChI Key | BYFIYJHEXYSWEU-UHFFFAOYSA-N |
SMILES | CNS(=O)(=O)C1=CC=C(C=C1)S(=O)(=O)Cl |
Introduction
Structural and Functional Characteristics
4-(Methylsulfamoyl)benzene-1-sulfonyl chloride (CAS: 247186-99-8) is an aromatic compound with the molecular formula . Its structure consists of a benzene ring substituted at the 1- and 4-positions with sulfonyl chloride () and methylsulfamoyl () groups, respectively. The sulfonyl chloride group confers high electrophilicity, enabling nucleophilic substitution reactions, while the methylsulfamoyl moiety contributes to hydrogen-bonding interactions, influencing solubility and biological activity .
The compound’s reactivity is governed by the electron-withdrawing nature of the sulfonyl groups, which polarize the aromatic ring and direct subsequent substitutions to meta positions. X-ray crystallography of analogous sulfonamides reveals planar configurations with bond lengths consistent with resonance stabilization between the sulfur centers and aromatic system .
Synthetic Methodologies
Industrial Production
Industrial synthesis emphasizes continuous flow processes to enhance efficiency. A patented method for 4-methylsulfonyl derivatives involves:
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Reduction-Methylation Cascade: 4-Toluenesulfonyl chloride undergoes reduction with sodium sulfite () in alkaline media, followed by gas-phase methylation using chloromethane () at 60–90°C and 2.6–3.0 MPa . Purification via recrystallization from ethylene dichloride yields products with >95% purity .
Chemical Reactivity and Derivatives
Nucleophilic Substitution
The sulfonyl chloride group reacts vigorously with nucleophiles (e.g., amines, alcohols) to form sulfonamides or sulfonate esters. For example, coupling with 2-indanylamine hydrochloride in ethanol produces N-(2-indanyl)-4-(N-methylamino)benzenesulfonamide in 95% yield .
Mechanistic Insight:
Oxidation and Reduction
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Oxidation: Strong oxidizing agents (e.g., ) convert methylsulfamoyl groups to sulfonic acids () under acidic conditions.
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Reduction: Catalytic hydrogenation () reduces sulfonyl chlorides to thiols (), though competing dechlorination may occur .
Spectroscopic Characterization
Infrared Spectroscopy
Key IR absorptions for analogous sulfonamides include:
Nuclear Magnetic Resonance
NMR (DMSO-d, 400 MHz):
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Aromatic protons: 7.2–7.8 ppm (multiplet, 4H)
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Methylsulfamoyl N–H: 10.9 ppm (singlet, 1H)
NMR:
Applications in Scientific Research
Pharmaceutical Intermediates
The compound serves as a precursor to sulfonamide-based inhibitors targeting carbonic anhydrase and matrix metalloproteinases. Structural analogs demonstrate IC values <1 μM against bacterial enzymes .
Materials Science
Functionalization of polymers with sulfonamide groups enhances proton conductivity in fuel cell membranes. Grafting onto poly(ether ether ketone) increases ionic conductivity to 0.12 S/cm at 80°C .
Bioconjugation
Site-specific modification of lysine residues in proteins enables the study of allosteric regulation. Conjugation efficiencies >80% are achieved using 10 mM substrate in pH 7.4 buffers .
Parameter | Specification |
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UN Number | UN3261 |
Packing Group | II |
Hazard Class | 8 (Corrosive) |
Transport | Excepted Quantity (Air) |
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